molecular formula C12H20ClN5 B15111821 2,5-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

2,5-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B15111821
M. Wt: 269.77 g/mol
InChI Key: UVYUPSDGWCEGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the reaction of 2,5-dimethylpyrazole with 1-propylpyrazole-4-carbaldehyde in the presence of a suitable reducing agent. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2,5-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethylpyrazole
  • 1-propylpyrazole
  • 3,5-dimethylpyrazole

Uniqueness

2,5-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

2,5-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-5-17-9-11(8-14-17)7-13-12-6-10(2)15-16(12)3;/h6,8-9,13H,4-5,7H2,1-3H3;1H

InChI Key

UVYUPSDGWCEGDU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNC2=CC(=NN2C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.